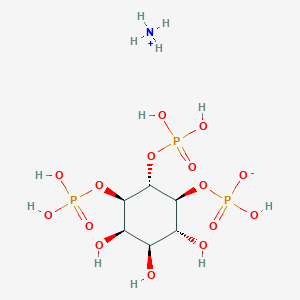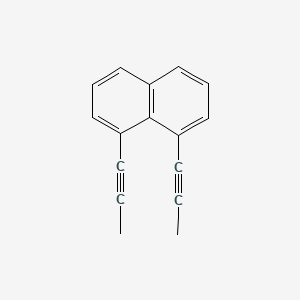
Naphthalene, 1,8-di-1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties by targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
1,8-Dihydroxy Naphthalene: Used in the synthesis of host-guest complexes and as a building block in supramolecular chemistry.
Naphthalene Diimides:
Uniqueness
Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .
Propiedades
Número CAS |
22360-77-6 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1,8-bis(prop-1-ynyl)naphthalene |
InChI |
InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3 |
Clave InChI |
GJRLHJRIHBWMNG-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC=CC2=C1C(=CC=C2)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


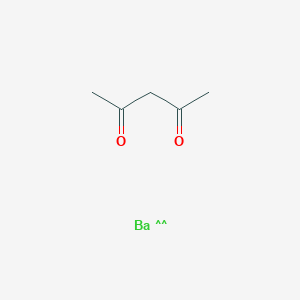
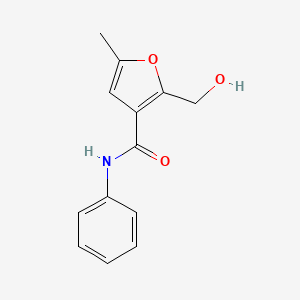
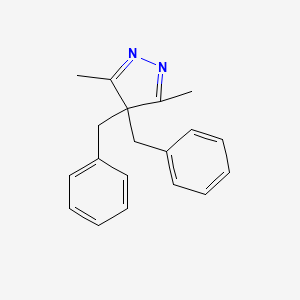
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
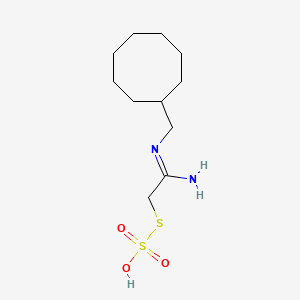




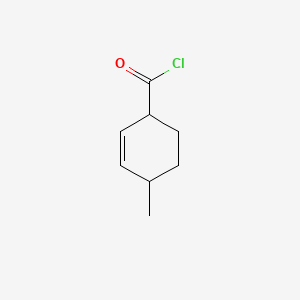
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

